molecular formula C13H18N2 B13536854 4-(1H-indol-3-yl)-N-methylbutan-1-amine

4-(1H-indol-3-yl)-N-methylbutan-1-amine

Cat. No.: B13536854
M. Wt: 202.30 g/mol
InChI Key: VSRRRSPSWAPURT-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-methylbutan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally characterized by an indole ring attached to a butan-1-amine chain with a methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-methylbutan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by the attachment of the butan-1-amine chain and subsequent methylation. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems .

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

4-(1H-indol-3-yl)-N-methylbutan-1-amine, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and antidepressant activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula: C12H16N2
  • Molecular Weight: 188.27 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with indole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated a series of indole-based derivatives, including those similar to this compound, against multidrug-resistant strains. The results demonstrated a minimal inhibitory concentration (MIC) ranging from 0.13 to 1.0 µg/mL for effective compounds, showcasing their potential as novel antimicrobial agents .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.25Staphylococcus aureus
Compound B0.5Escherichia coli
Compound C2.0MRSA

Antidepressant Potential

The compound has also been studied for its antidepressant potential, particularly in relation to serotonin and dopamine transporters. Research indicates that derivatives of this compound can act as potent inhibitors of these transporters, which are critical in the modulation of mood and emotional responses.

Research Findings

A notable study synthesized various derivatives, including this compound, and assessed their binding affinities to dopamine and serotonin transporters. The findings revealed strong binding affinities (e.g., DAT: 3.83 nM; SERT: 0.815 nM), indicating significant potential for treating depressive disorders through dual-action mechanisms .

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and its interaction with microbial cell membranes.

Antimicrobial Mechanism

Indole derivatives are believed to disrupt microbial cell membranes, leading to increased permeability and subsequent cell death. This mechanism is particularly effective against resistant strains .

Antidepressant Mechanism

The compound's action on serotonin and dopamine transporters suggests that it may enhance serotonergic neurotransmission, which is crucial for mood regulation . This dual action could provide a therapeutic advantage in treating mood disorders.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-methylbutan-1-amine

InChI

InChI=1S/C13H18N2/c1-14-9-5-4-6-11-10-15-13-8-3-2-7-12(11)13/h2-3,7-8,10,14-15H,4-6,9H2,1H3

InChI Key

VSRRRSPSWAPURT-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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